molecular formula C21H12N2O7 B3738464 4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid

4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid

Cat. No. B3738464
M. Wt: 404.3 g/mol
InChI Key: GHQRQHAJLXQLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid, also known as NDI-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of isoindoline and has been synthesized using different methods.

Mechanism of Action

4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid has been shown to have a unique mechanism of action, which involves the interaction of the compound with the active site of enzymes. The compound has been shown to inhibit the activity of certain enzymes, including dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately cell death.
Biochemical and Physiological Effects:
4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of tumor growth. The compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and solubility in common organic solvents. However, the compound has limitations such as its low water solubility, which may limit its use in certain biological assays.

Future Directions

4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid has shown promising results in various fields, and future research directions include the development of new synthetic methods for the compound, the study of its potential use in drug discovery, and the investigation of its biological activity in different disease models. Additionally, the development of new derivatives of 4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid may lead to the discovery of new compounds with improved properties and potential applications in different fields.
In conclusion, 4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in improving the performance of organic electronics and in the treatment of inflammatory diseases. Further research is needed to fully understand the potential of 4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid and its derivatives in different fields.

Scientific Research Applications

4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and molecular electronics. The compound has been used as a building block in the synthesis of organic semiconductors and has shown promising results in improving the performance of organic field-effect transistors (OFETs). 4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid has also been studied for its potential use in solar cells and has shown improved efficiency when used as an electron acceptor material.

properties

IUPAC Name

4-[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O7/c24-19-16-2-1-3-17(23(28)29)18(16)20(25)22(19)13-6-10-15(11-7-13)30-14-8-4-12(5-9-14)21(26)27/h1-11H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQRQHAJLXQLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.